molecular formula C19H16N4O3S B2758239 N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 942007-59-2

N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2758239
CAS RN: 942007-59-2
M. Wt: 380.42
InChI Key: OVJNFZNUJCFJNS-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties . The compound you mentioned seems to be a derivative of benzothiazole, with additional functional groups attached.


Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves coupling substituted 2-amino benzothiazoles with other compounds . The exact method would depend on the specific functional groups present in the final compound .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present and the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives would depend on the specific functional groups present in the molecule. Benzothiazole derivatives are known to exhibit antibacterial activity, and their mechanism of action often involves interactions with bacterial proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on the functional groups present in the molecule. These properties can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been explored within the context of synthesizing novel heterocyclic compounds. For instance, derivatives of benzodifuranyl, triazines, and oxadiazepines have been synthesized for their potential anti-inflammatory and analgesic properties. These studies highlight the utility of structurally similar compounds in generating new chemical entities with potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Cytotoxic Activities

  • Research into pyridine derivatives, closely related to the structure of interest, has shown variable and modest activity against bacterial and fungal strains, underscoring the potential for antimicrobial applications (Patel, Agravat, & Shaikh, 2011). Similarly, novel pyrazolo[1,5-a]pyrimidines and their Schiff bases have been evaluated for cytotoxic activity against human cancer cell lines, demonstrating the compound's relevance in cancer research (Hassan, Hafez, Osman, & Ali, 2015).

Corrosion Inhibition

  • Thiazole-based pyridine derivatives, which share a core structural motif with the compound , have been investigated as corrosion inhibitors for mild steel. These studies provide insights into the compound's potential utility in industrial applications, particularly in protecting metal surfaces against corrosion (Chaitra, Mohana, & Tandon, 2016).

Synthetic Routes and Biological Properties

  • The compound and its analogs have been synthesized through various chemical reactions, showcasing the diverse synthetic routes available for such molecules. These synthetic endeavors often aim to explore the biological properties of the compounds, including their potential as antiallergic agents (Nohara et al., 1985).

Future Directions

Benzothiazole derivatives are a promising class of compounds for the development of new therapeutic agents. Future research could focus on synthesizing new derivatives and studying their biological activities .

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-9-14(25-2)5-6-17(15)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJNFZNUJCFJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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